Cas no 1493-27-2 (1-Fluoro-2-nitrobenzene)
1-Fluoro-2-nitrobenzene Chemical and Physical Properties
Names and Identifiers
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- 1-Fluoro-2-nitrobenzene
- Fluoronitrobenzene1
- Fluoronitrobenzenecolorlessliq
- 2-Fluoronitrobenzene
- O-NITROFLUOROBENZENE
- O-FLUORONITROBENZENE
- 1-fluoro-2-nitro-benzen
- Benzene, o-nitrofluoro-
- 2-NITROFLUOROBENZENE
- 1-fluro-2-nitrobenzene
- 2-fluoro-1-nitrobenzene
- Benzene,1-fluoro-2-nitro
- Benzene,o-nitrofluoro
- ortho-fluoro-nitrobenzene
- ortho-nitrofluorobenzene
- 1-Fluoro-2-nitrobenz
- 2-flouromitrobrnzene
- o-fluoronitorobenzene
- Olanzapine Impurity 2
- Benzene, 1-fluoro-2-nitro-
- Fluoronitrobenzene
- 1-Fluoro-2-nitro-benzene
- Benzene, fluoronitro-
- O-FLUORNITROBENZENE
- ORTHO FLUORO NITROBENZENE
- PWKNBLFSJAVFAB-UHFFFAOYSA-N
- nitrofluorobenzene
- 2fluoronitrobenzene
- 2-fluoronitrobenzen
- 1-fluoronitrobenzene
- o-fluo
- o-fluronitrobenzene
- 2-fluoro-nitro-benzene
- o-fluoro-nitrobenzene
- BP-20685
- ortho-fluoronitrobenzene
- Z104477992
- 1-fluoro-2-nitro benzene
- CS-W008586
- l-fluoro-2-nitrobenzene
- EN300-20388
- Q63398793
- NSC 51869
- 2-nitro-1-fluorobenzene
- 2-fluoro nitrobenzene
- 2-Fluoro-nitrobenzene
- DTXSID1061730
- NSC51869
- o-fluoronitro-benzene
- EINECS 216-088-0
- FT-0612442
- 9WUK5DS6YX
- A856862
- 1-fluor-2-nitrobenzol
- AS-11953
- SCHEMBL5828
- 2-nitro-fluorobenzene
- F0104
- 1-Flouro-2-nitrobenzene
- 2-nitro fluorobenzene
- W-108088
- 1493-27-2
- 127723-77-7
- NS00001700
- 1-fluor-2-nitrobenzene
- DisodiumTerephthalate
- CHEMBL49252
- EC 216-088-0
- InChI=1/C6H4FNO2/c7-5-3-1-2-4-6(5)8(9)10/h1-4
- 1-Fluoro-2-nitrobenzene, 99%
- AKOS000120023
- A808881
- 2-fluoro-1-nitro-benzene
- 1-Fluoro-nitrobenzene
- NSC-51869
- Benzene, 1-fluoro-2-nitro-, labeled with carbon-14 (9CI)
- F0001-0531
- AM20030017
- MFCD00007048
- SCHEMBL16474073
- STL183282
- DB-347060
- DB-019183
- O-Fluoronitrobenzene;2-Fluoronitrobenzene;1-Fluoro-2-nitrobenzene
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- MDL: MFCD00007048
- Inchi: 1S/C6H4FNO2/c7-5-3-1-2-4-6(5)8(9)10/h1-4H
- InChI Key: PWKNBLFSJAVFAB-UHFFFAOYSA-N
- SMILES: FC1C=CC=CC=1[N+](=O)[O-]
- BRN: 607262
Computed Properties
- Exact Mass: 141.02300
- Monoisotopic Mass: 141.023
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 134
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.7
- Topological Polar Surface Area: 45.8
Experimental Properties
- Color/Form: Yellow liquid.
- Density: 1.338 g/mL at 25 °C(lit.)
- Melting Point: −9-−6 °C (lit.)
- Boiling Point: 222°C(lit.)
- Flash Point: Fahrenheit: 201.2 ° f
Celsius: 94 ° c - Refractive Index: n20/D 1.532(lit.)
- Water Partition Coefficient: Insoluble
- PSA: 45.82000
- LogP: 2.25710
- Solubility: Insoluble in water.
- Vapor Pressure: 0.1±0.4 mmHg at 25°C
1-Fluoro-2-nitrobenzene Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:2810
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36-S36/37
-
Hazardous Material Identification:
- HazardClass:6.1
- PackingGroup:III
- TSCA:Yes
- Storage Condition:Store at room temperature
- Safety Term:6.1
- Packing Group:III
- Risk Phrases:R20/21/22
- Packing Group:III
- Hazard Level:6.1
1-Fluoro-2-nitrobenzene Customs Data
- HS CODE:29049085
- Customs Data:
China Customs Code:
2904909090Overview:
2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1-Fluoro-2-nitrobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F0104-500g |
1-Fluoro-2-nitrobenzene |
1493-27-2 | 98.0%(GC) | 500g |
¥1890.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F0104-100g |
1-Fluoro-2-nitrobenzene |
1493-27-2 | 98.0%(GC) | 100g |
¥590.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F0104-25g |
1-Fluoro-2-nitrobenzene |
1493-27-2 | 98.0%(GC) | 25g |
¥190.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F002A-25g |
1-Fluoro-2-nitrobenzene |
1493-27-2 | 98% | 25g |
¥71.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F002A-100g |
1-Fluoro-2-nitrobenzene |
1493-27-2 | 98% | 100g |
¥197.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F002A-500g |
1-Fluoro-2-nitrobenzene |
1493-27-2 | 98% | 500g |
¥714.0 | 2022-09-28 | |
| Fluorochem | 001674-250g |
1-Fluoro-2-nitrobenzene |
1493-27-2 | 99% | 250g |
£14.00 | 2022-02-28 | |
| Fluorochem | 001674-1kg |
1-Fluoro-2-nitrobenzene |
1493-27-2 | 99% | 1kg |
£55.00 | 2022-02-28 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0431819343- 25g |
1-Fluoro-2-nitrobenzene |
1493-27-2 | 99%(GC) | 25g |
¥ 61.2 | 2021-05-18 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0431819335- 100g |
1-Fluoro-2-nitrobenzene |
1493-27-2 | 99%(GC) | 100g |
¥ 176.5 | 2021-05-18 |
1-Fluoro-2-nitrobenzene Suppliers
1-Fluoro-2-nitrobenzene Related Literature
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Aiping Huang,Feng Liu,Chunjing Zhan,Yanli Liu,Chen Ma Org. Biomol. Chem. 2011 9 7351
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C. W. L. Bevan,T. A. Emokpae,J. Hirst J. Chem. Soc. B 1968 238
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Mahnaz Aryaeifar,Hadi Amiri Rudbari,Olivier Blacque,Mohammad Khairul Islam,Rosario Scopelliti,Jason D. Braun,David E. Herbert,Giuseppe Bruno,Christoph Janiak,Mohammed Enamullah CrystEngComm 2021 23 6322
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Bernardo A. Nogueira,Maria Carvalho,José A. Paix?o,M. Ermelinda S. Eusébio,Susana M. M. Lopes,Teresa M. V. D. Pinho e Melo,Rui Fausto CrystEngComm 2022 24 1459
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Rodrigo Ormazábal-Toledo,Renato Contreras,Ricardo A. Tapia,Paola R. Campodónico Org. Biomol. Chem. 2013 11 2302
Additional information on 1-Fluoro-2-nitrobenzene
Professional Introduction to 1-Fluoro-2-nitrobenzene (CAS No. 1493-27-2)
1-Fluoro-2-nitrobenzene, with the chemical formula C₆H₅FNO₂, is a fluorinated aromatic nitro compound that has garnered significant attention in the field of pharmaceutical and organic chemistry due to its versatile structural properties and potential applications. This compound, identified by its CAS number 1493-27-2, serves as a crucial intermediate in the synthesis of various pharmacologically active molecules. Its unique combination of a fluorine substituent and a nitro group makes it a valuable building block for further chemical modifications, enabling the development of novel compounds with tailored biological activities.
The significance of 1-Fluoro-2-nitrobenzene in modern chemical research is underscored by its role in the synthesis of several therapeutic agents. The fluorine atom, being electron-withdrawing, influences the electronic properties of the aromatic ring, making it more susceptible to electrophilic aromatic substitution reactions. This characteristic is particularly useful in medicinal chemistry, where precise control over reactivity is essential for designing drugs with optimal efficacy and minimal side effects.
In recent years, researchers have been exploring the applications of 1-Fluoro-2-nitrobenzene in the development of anticancer agents. The nitro group in this compound can be reduced to an amine, which can then be further functionalized to produce bioactive molecules. For instance, studies have demonstrated that derivatives of 1-Fluoro-2-nitrobenzene exhibit inhibitory effects on certain kinases involved in cancer cell proliferation. These findings highlight the compound's potential as a lead structure for further drug discovery efforts.
The pharmaceutical industry has also shown interest in 1-Fluoro-2-nitrobenzene due to its utility in synthesizing agrochemicals and specialty chemicals. The presence of both fluorine and nitro groups allows for diverse chemical transformations, including nucleophilic aromatic substitution and metal-catalyzed coupling reactions. These reactions are pivotal in constructing complex molecular architectures, which are often required for achieving desired biological activities.
Recent advancements in computational chemistry have further enhanced the understanding of 1-Fluoro-2-nitrobenzene's reactivity and mechanism of action. Molecular modeling studies have revealed that the compound's electronic distribution is significantly influenced by the position and nature of substituents on the aromatic ring. This knowledge has enabled chemists to predict and optimize reaction outcomes more accurately, thereby accelerating the drug discovery process.
The synthesis of 1-Fluoro-2-nitrobenzene typically involves nitration followed by fluorination of benzene derivatives. The nitration step introduces the nitro group at the desired position, while subsequent fluorination ensures the presence of a fluorine atom at another position on the ring. This two-step process can be performed under controlled conditions to maximize yield and purity. Additionally, green chemistry principles have been increasingly applied to these synthetic routes to minimize waste and reduce environmental impact.
The biological activity of compounds derived from 1-Fluoro-2-nitrobenzene has been extensively studied in various preclinical models. For example, researchers have investigated its potential as an intermediate in the synthesis of antiviral agents. The electron-withdrawing nature of both fluorine and nitro groups enhances the compound's ability to interact with biological targets, making it a promising candidate for further development.
In conclusion, 1-Fluoro-2-nitrobenzene (CAS No. 1493-27-2) is a multifaceted compound with significant applications in pharmaceutical research and industrial chemistry. Its unique structural features make it an invaluable intermediate for synthesizing bioactive molecules with diverse therapeutic potentials. As research continues to uncover new applications for this compound, its importance in advancing chemical innovation is likely to grow even further.
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